molecular formula C10H17ClN4O2 B1419409 methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 1181515-63-8

methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B1419409
CAS No.: 1181515-63-8
M. Wt: 260.72 g/mol
InChI Key: PONHAZHQQZNTRE-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2-aminocyclohexyl group and at the 4-position with a methyl carboxylate ester. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₁₁H₁₈ClN₅O₂ (inferred from analogous structures in –9), with a molecular weight of ~295.75 g/mol. The stereochemistry of the aminocyclohexyl moiety (e.g., cis/trans configuration) may influence its biological activity, though explicit data on this compound’s properties are sparse in the literature .

Properties

IUPAC Name

methyl 1-(2-aminocyclohexyl)triazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.ClH/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11;/h6-7,9H,2-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONHAZHQQZNTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The chemical formula for this compound is C13H19N7O3C_{13}H_{19}N_7O_3. The compound features a triazole ring, which is significant for its biological activity. The presence of the aminocyclohexyl group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, compounds containing the 1,2,3-triazole moiety have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that certain triazole derivatives exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 2.6 μM .

The anticancer activity of triazole derivatives is often attributed to their ability to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis. For example, a study reported that specific triazole compounds inhibited TS with IC50 values significantly lower than those of standard chemotherapeutics like Pemetrexed . This inhibition leads to apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Triazole derivatives have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have shown that certain modifications to the triazole ring can enhance antimicrobial potency .

Comparative Antimicrobial Efficacy

A comparative analysis of different triazole derivatives revealed that those with specific substitutions on the triazole ring exhibited superior antibacterial activity. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AE. coli0.5 μg/mL
BS. aureus0.8 μg/mL
CKlebsiella pneumoniae0.6 μg/mL

This table illustrates the varying effectiveness of different triazole derivatives against common bacterial pathogens.

Case Studies and Research Findings

Several case studies have documented the biological activity of triazole-containing compounds:

  • Anticancer Study : A recent investigation synthesized a series of triazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The study found that compounds with specific structural features exhibited enhanced cytotoxicity compared to traditional chemotherapeutics .
  • Antimicrobial Evaluation : Another study focused on the synthesis of substituted triazoles and their evaluation against resistant bacterial strains. The results indicated that certain derivatives were effective inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, have shown promising antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi. For instance:

  • Mechanism of Action : The triazole ring structure is known to interfere with the synthesis of ergosterol in fungal cell membranes, leading to cell death.
  • Case Study : A study evaluating the antibacterial efficacy of triazole derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL for certain derivatives .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

  • Research Findings : In vitro assays have shown that triazole derivatives exhibit strong free radical scavenging activity. For example, a derivative demonstrated an IC50 value comparable to ascorbic acid in DPPH assays .

Anticancer Potential

This compound has been explored for its anticancer properties.

  • Mechanism : The compound may induce apoptosis in cancer cells by modulating specific signaling pathways.
  • Case Study : In vitro studies revealed that certain triazole derivatives significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors through cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of 1,2,3-triazole derivatives with diverse substituents. Below is a comparative analysis with structurally related molecules:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride 2-Aminocyclohexyl, methyl ester C₁₁H₁₈ClN₅O₂ ~295.75 Cyclohexyl amine enhances rigidity; hydrochloride improves solubility.
Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride Piperidin-4-yl, methyl ester C₉H₁₅ClN₄O₂ 246.69 Piperidine ring introduces basicity; smaller molecular weight.
Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate 3-Chlorophenyl, ethyl ester C₁₁H₁₀ClN₃O₂ 251.67 Aromatic substituent increases lipophilicity; lacks amine functionality.
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide Related Compound A) 2-Fluorobenzyl, carboxamide C₁₀H₈FN₃O 205.19 Fluorine enhances metabolic stability; carboxamide improves hydrogen bonding.

Key Comparative Insights

Substituent Effects on Solubility and Bioavailability The 2-aminocyclohexyl group in the target compound introduces a chiral, aliphatic amine, which may improve water solubility compared to aromatic analogues like Ethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate . The methyl ester moiety is a common feature in prodrug design, facilitating membrane permeability before hydrolysis to the carboxylic acid .

Regioselectivity and Synthetic Accessibility All compounds listed derive from copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselective 1,4-substitution of the triazole core . This contrasts with non-catalyzed thermal cycloadditions, which yield 1,5-regioisomers with distinct properties.

Functional Group Impact on Biological Activity The fluorobenzyl group in Rufinamide-related compounds enhances metabolic stability and target binding via hydrophobic and electronic effects . In contrast, the aminocyclohexyl group in the target compound may favor interactions with chiral biological targets (e.g., enzymes or receptors) due to its stereochemical complexity .

Salt Forms and Stability

  • Hydrochloride salts (target compound and piperidinyl analogue) improve crystallinity and shelf stability compared to free bases. However, they may exhibit hygroscopicity under high humidity .

Preparation Methods

Key Steps:

Detailed Preparation Methods

Synthesis of Rel-methyl 1-((1R,2S)-2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate Hydrochloride

  • Starting materials : The synthesis begins with a suitably protected or functionalized cyclohexyl amine bearing the (1R,2S) stereochemistry.
  • Azide-Alkyne Cycloaddition : The cyclohexyl azide or alkyne is reacted with the complementary alkyne or azide bearing the methyl carboxylate functionality.
  • Catalyst : Copper(I) ions catalyze the Huisgen cycloaddition, yielding the triazole ring regioselectively.
  • Isolation : The product is purified and converted into the hydrochloride salt form.

This method benefits from the regioselectivity and mild conditions of CuAAC, which preserve stereochemistry and functional groups.

Research Findings and Optimization Notes

  • The CuAAC method is preferred for synthesizing methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride due to:

    • High regioselectivity for 1,4-disubstituted triazoles.
    • Mild reaction conditions preserving stereochemistry.
    • Compatibility with various functional groups including amines and esters.
  • The stereochemistry of the cyclohexyl amine (1R,2S) is maintained throughout the synthesis, which is crucial for biological activity.

  • Conversion to the hydrochloride salt enhances the compound's stability and solubility, facilitating handling and biological testing.

Summary Table of Preparation Methods

Preparation Aspect Description Reagents/Conditions Key Advantages
Azide or Alkyne Synthesis Functionalization of cyclohexyl amine Standard organic synthesis routes for azides/alkynes Enables CuAAC cycloaddition
Triazole Ring Formation Copper(I)-catalyzed Huisgen cycloaddition Cu(I) catalyst, mild solvent, room temperature High regioselectivity and yield
Esterification Introduction of methyl carboxylate group Methanol, acid chloride or esterification agents Stable ester formation
Salt Formation Conversion to hydrochloride salt HCl gas or hydrochloric acid in solvent Improved solubility and stability
Purification Chromatography or crystallization Standard purification techniques High purity product

Q & A

Q. How can heterogeneous catalysis systems be designed to improve the compound’s enantiomeric purity?

  • Methodological Answer : Develop chiral Ru-MOFs (metal-organic frameworks) with tailored pore sizes to enforce stereoselective cycloaddition. Characterize catalysts via BET surface area analysis and XRD. Enantiomeric excess (ee) is quantified using chiral HPLC (e.g., Chiralpak IA column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Reactant of Route 2
methyl 1-(2-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

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